molecular formula C7H6O5 B13138809 3-(2,5-Dioxo-2,5-dihydrofuran-3-yl)propanoic acid

3-(2,5-Dioxo-2,5-dihydrofuran-3-yl)propanoic acid

Cat. No.: B13138809
M. Wt: 170.12 g/mol
InChI Key: KNNKTJWAHSFFHT-UHFFFAOYSA-N
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Description

3-(2,5-Dioxo-2,5-dihydrofuran-3-yl)propanoic acid is an organic compound with the molecular formula C7H6O5 It is characterized by a furan ring substituted with a propanoic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-Dioxo-2,5-dihydrofuran-3-yl)propanoic acid typically involves a multi-step process. One common method starts with 4-methylfuranone, which undergoes a series of reactions including oxidation, reduction, and esterification to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings, with optimizations for large-scale production. Key factors in industrial synthesis include reaction efficiency, yield optimization, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

3-(2,5-Dioxo-2,5-dihydrofuran-3-yl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the furan ring or the propanoic acid group.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction could produce alcohols or other reduced forms of the compound.

Scientific Research Applications

3-(2,5-Dioxo-2,5-dihydrofuran-3-yl)propanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2,5-Dioxo-2,5-dihydrofuran-3-yl)propanoic acid involves its interaction with molecular targets and pathways. The compound can act as an inhibitor or activator of specific enzymes, influencing biochemical reactions. Its effects are mediated through binding to active sites on enzymes or receptors, altering their activity and downstream signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2,5-Dihydro-4-methyl-2,5-dioxo-3-furanpropanoic acid
  • 3-(4-Methyl-2,5-dioxo-2,5-dihydrofuran-3-yl)propanoic acid
  • 2,5-Dihydro-4-methyl-2,5-dioxo-3-furanpropanoic acid

Uniqueness

3-(2,5-Dioxo-2,5-dihydrofuran-3-yl)propanoic acid is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research applications, distinguishing it from other similar compounds .

Properties

Molecular Formula

C7H6O5

Molecular Weight

170.12 g/mol

IUPAC Name

3-(2,5-dioxofuran-3-yl)propanoic acid

InChI

InChI=1S/C7H6O5/c8-5(9)2-1-4-3-6(10)12-7(4)11/h3H,1-2H2,(H,8,9)

InChI Key

KNNKTJWAHSFFHT-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=O)OC1=O)CCC(=O)O

Origin of Product

United States

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